molecular formula C11H7FOS B1324118 3-(2-Fluorobenzoyl)thiophene CAS No. 898771-27-2

3-(2-Fluorobenzoyl)thiophene

Cat. No. B1324118
CAS RN: 898771-27-2
M. Wt: 206.24 g/mol
InChI Key: JKEDIIMTLOBKCV-UHFFFAOYSA-N
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Description

3-(2-Fluorobenzoyl)thiophene is a chemical compound with the molecular formula C11H7FOS. It is used for research purposes . The compound is part of the thiophene family, which are heterocyclic compounds that consist of a five-membered ring containing four carbon atoms and one sulfur atom .

Scientific Research Applications

Biologically Active Compounds

Thiophene-based analogs, such as “3-(2-Fluorobenzoyl)thiophene”, have been of interest to a growing number of scientists as potential classes of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Medicinal Chemistry

“3-(2-Fluorobenzoyl)thiophene” and its substituted derivatives are very important classes of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have made an indispensable anchor for medicinal chemists to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry . They are essential heterocyclic compounds and show a variety of properties and applications .

Material Science

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They are also used in the fabrication of organic light-emitting diodes (OLEDs) .

Pharmacological Properties

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Synthesis of Thiophene Derivatives

A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using Gewald synthesis . The structures were confirmed by FTIR, MS and 1H-NMR .

Future Directions

Thiophene-based compounds, including 3-(2-Fluorobenzoyl)thiophene, have potential applications in various fields. For instance, they can be used in the development of dye-sensitized solar cells and medical biosensors . More research is needed to explore these potential applications further.

properties

IUPAC Name

(2-fluorophenyl)-thiophen-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FOS/c12-10-4-2-1-3-9(10)11(13)8-5-6-14-7-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEDIIMTLOBKCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CSC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641846
Record name (2-Fluorophenyl)(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluorobenzoyl)thiophene

CAS RN

898771-27-2
Record name (2-Fluorophenyl)(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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